molecular formula C19H20FN3O3 B2787534 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1351645-57-2

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2787534
CAS RN: 1351645-57-2
M. Wt: 357.385
InChI Key: RHZPDVXQXPOVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide selectively targets the mutant EGFR by irreversibly binding to the cysteine residue in the ATP-binding pocket of the kinase domain. This results in inhibition of EGFR signaling, which leads to cell cycle arrest and apoptosis in NSCLC cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of NSCLC. It has also been shown to have a favorable safety profile, with minimal toxicity and few adverse events reported in clinical trials. This compound has demonstrated a high response rate and prolonged progression-free survival in NSCLC patients with EGFR mutations.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is its high selectivity for mutant EGFR, which reduces the risk of off-target effects. However, one limitation is that this compound may not be effective in NSCLC patients with wild-type EGFR. Another limitation is that resistance to this compound can develop over time, which may require combination therapy or development of new drugs.

Future Directions

For 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide include the development of combination therapies to overcome resistance, identification of biomarkers to predict response, and investigation of its potential in other EGFR-mutated cancers. Additionally, further studies are needed to understand the long-term safety and efficacy of this compound in NSCLC patients.

Synthesis Methods

The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide involves the reaction of 2-(2-fluorophenoxy)acetic acid with 2-(pyridin-4-yl)ethylamine to form an intermediate, which is then reacted with azetidine-3-carboxylic acid to form the final product. The synthesis method has been optimized to produce high yields and purity of this compound.

Scientific Research Applications

1-(2-(2-fluorophenoxy)acetyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent and selective inhibition of mutant EGFR, which is commonly found in NSCLC patients. This compound has been shown to be effective in both first-line and second-line treatment of NSCLC, and has demonstrated a favorable safety profile.

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-16-3-1-2-4-17(16)26-13-18(24)23-11-15(12-23)19(25)22-10-7-14-5-8-21-9-6-14/h1-6,8-9,15H,7,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZPDVXQXPOVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.